1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole
Overview
Description
1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole, commonly known as DNMT1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DNMT1 inhibitor is a tetrazole-based compound that has been shown to inhibit the activity of DNA methyltransferase 1 (DNMT1), an enzyme responsible for DNA methylation.
Scientific Research Applications
1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the activity of 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole, which is overexpressed in many cancer cells. 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
In addition to its anticancer properties, 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor has also been studied for its potential in treating neurological disorders. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Huntington's disease.
Mechanism of Action
1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor works by inhibiting the activity of 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole, which is responsible for DNA methylation. DNA methylation is a process by which a methyl group is added to the cytosine base of DNA, which can alter gene expression. 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor prevents the addition of methyl groups to DNA, which can lead to changes in gene expression and cell function.
Biochemical and Physiological Effects
1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit tumor growth, and improve memory and cognitive function in animal models of neurological disorders. 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor has also been shown to alter gene expression, which can have a variety of downstream effects on cellular function.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor is its specificity for 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole, which can reduce off-target effects. However, one limitation of 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor is its relatively low potency, which can limit its effectiveness in certain applications.
Future Directions
There are many potential future directions for research on 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor. One area of interest is its potential in combination therapy with other anticancer drugs. Another area of interest is its potential in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, there is interest in developing more potent and selective 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitors for use in research and therapeutic applications.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-(naphthalen-1-yloxymethyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-10-11-18(15(2)12-14)24-20(21-22-23-24)13-25-19-9-5-7-16-6-3-4-8-17(16)19/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQZMNXERPREJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC=CC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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